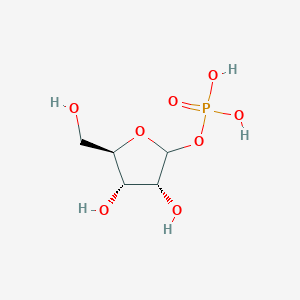
D-Ribose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose 1-phosphate is a sugar molecule that plays a crucial role in various metabolic pathways in living organisms. It is synthesized by the enzyme ribose-phosphate pyrophosphokinase (PRPPK) and is involved in the biosynthesis of nucleotides, coenzymes, and other important molecules.
Wissenschaftliche Forschungsanwendungen
Synthetic Biology and Molecular Recognition
D-Ribose 1-phosphate plays a significant role in synthetic biology. Research has shown that modifications in the nucleobases, sugars, and phosphates of DNA, including ribose, are central to molecular recognition processes that are fundamental to genetics. These modifications have practical applications, such as monitoring levels of HIV and hepatitis C viruses in patients, which aids in patient care management (Benner, 2004).
Enzymatic Isomerization and Biocatalysis
D-Ribose 1-phosphate is also crucial in enzymatic isomerization processes. Studies have demonstrated that ribose-5-phosphate isomerase enzymes, which involve D-Ribose 1-phosphate, can be engineered for improved activity towards specific substrates, such as D-allose. This has potential applications in the preparation of rare sugars, which are valuable in various industries (Wang et al., 2021).
Role in Pentose Phosphate Pathway
D-Ribose 1-phosphate is important in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. It is involved in the interconversion between ribose and ribulose forms, which are essential in the pentose phosphate cycle and photosynthesis processes (Ishikawa et al., 2002).
Production of Rare Sugars
The enzymes involved in D-Ribose 1-phosphate metabolism have been researched for their potential in producing valuable rare sugars. These sugars have applications as low-calorie sweeteners, bulking agents, and pharmaceutical precursors (Soo-Jung Kim et al., 2020).
Potential Drug Targets
D-Ribose 1-phosphate isomerase enzymes are also considered potential drug targets in the treatment of diseases caused by trypanosomatids, such as Chagas’ disease and leishmaniasis. The structural features and catalytic mechanisms of these enzymes are of particular interest for drug design (Chen et al., 2020).
Applications in Infectious Diseases
Research on D-Ribose 1-phosphate has implications in infectious diseases as well. For instance, a study on Trypanosoma brucei, the agent of African sleeping sickness, showed that ribose 5-phosphate isomerase B, an enzyme involving D-Ribose 1-phosphate, is critical for the parasite's infectivity (Loureiro et al., 2015).
Eigenschaften
CAS-Nummer |
14075-00-4 |
|---|---|
Produktname |
D-Ribose 1-phosphate |
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
YXJDFQJKERBOBM-SOOFDHNKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
alpha-D-ribofuranose 1-phosphate ribose 1-phosphate ribose 1-phosphate, (alpha-D)-isomer ribose 1-phosphate, (beta-D)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)

